H-Tyr(Bzl)-OH
Description
Context within L-Tyrosine Derivatives for Advanced Molecular Construction
L-tyrosine and its derivatives are fundamental components in the study of biological systems and the development of novel therapeutics. O-Benzyl-L-tyrosine holds a significant position within this class of compounds due to the specific advantages conferred by the O-benzyl protecting group. This group effectively masks the reactive hydroxyl functionality of the tyrosine side chain, preventing unwanted side reactions during chemical transformations at other parts of the molecule. thieme-connect.depeptide.com The benzyl (B1604629) group is relatively stable under a variety of reaction conditions but can be selectively removed when needed, a critical feature in multi-step syntheses. thieme-connect.deug.edu.pl This controlled reactivity distinguishes O-Benzyl-L-tyrosine from other tyrosine derivatives and makes it a preferred choice for the synthesis of peptides and other bioactive compounds where precise control over functional group manipulation is paramount. chemimpex.com
Significance as a Versatile Building Block in Complex Organic Synthesis
The utility of O-Benzyl-L-tyrosine as a versatile building block is widely recognized in the field of organic synthesis. sigmaaldrich.com Its primary application lies in peptide synthesis, both in solution-phase and solid-phase methodologies. chemimpex.com In peptide synthesis, the benzyl ether linkage in O-Benzyl-L-tyrosine is stable to the basic conditions used for Fmoc group removal and moderately stable to the acidic conditions used for Boc group removal, making it compatible with common peptide synthesis strategies. thieme-connect.depeptide.com Beyond peptide synthesis, its chiral nature and well-defined stereochemistry make it a valuable precursor for the asymmetric synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. chemimpex.comchemimpex.com The presence of the aromatic rings also allows for further functionalization, expanding its synthetic potential.
Overview of Key Research Paradigms and Applications
The application of O-Benzyl-L-tyrosine spans several key research areas, underscoring its importance in contemporary science. In medicinal chemistry, it serves as a crucial intermediate in the synthesis of peptide-based drugs and peptidomimetics that target a variety of diseases. chemimpex.comchemimpex.com Researchers utilize O-Benzyl-L-tyrosine to introduce tyrosine residues into synthetic peptides, which can be critical for their biological activity and receptor binding. chemimpex.com Furthermore, it is employed in the synthesis of unnatural amino acids, which are then incorporated into proteins to study protein structure and function or to create proteins with novel properties. nih.gov For instance, it has been used in the preparation of isotopically labeled unnatural amino acids for NMR studies. nih.gov Another significant application is in materials science, where it is used to synthesize amphiphilic block co-polypeptides with potential applications in drug delivery and nanotechnology. sigmaaldrich.com
Chemical and Physical Properties of O-Benzyl-L-tyrosine
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | nih.gov |
| Molecular Weight | 271.31 g/mol | nih.gov |
| CAS Number | 16652-64-5 | nih.gov |
| Appearance | White to light yellow powder or crystal | tcichemicals.com |
| Melting Point | 259 °C (decomposes) | sigmaaldrich.com |
| Optical Activity | [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) | sigmaaldrich.com |
Applications of O-Benzyl-L-tyrosine in Synthesis
| Application Area | Description | Key Advantages |
| Peptide Synthesis | Used as a protected amino acid building block in both solid-phase and solution-phase peptide synthesis. peptide.comchemimpex.com | The benzyl protecting group is stable to many reaction conditions used in peptide synthesis but can be removed selectively. thieme-connect.deug.edu.pl |
| Synthesis of Unnatural Amino Acids | Serves as a precursor for the synthesis of various unnatural amino acids for incorporation into peptides and proteins. nih.gov | Allows for the introduction of modified tyrosine residues to probe protein structure and function. nih.gov |
| Pharmaceutical Development | A key intermediate in the synthesis of various pharmaceuticals, particularly peptide-based drugs. chemimpex.comchemimpex.com | Facilitates the construction of complex bioactive molecules with therapeutic potential. chemimpex.com |
| Biomaterial Synthesis | Used in the preparation of amphiphilic block co-polypeptides for applications in drug delivery and as biomimetic encapsulants. sigmaaldrich.com | Enables the creation of biocompatible materials with tailored properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315699 | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16652-64-5 | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-BENZYL-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2YT97EQE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Functionalization of O Benzyl L Tyrosine
Strategic Benzylation of the Phenolic Hydroxyl Group
The introduction of a benzyl (B1604629) ether protecting group onto the phenolic hydroxyl of L-tyrosine is a cornerstone in its preparation. Several methods have been developed, balancing efficiency, selectivity, and reaction conditions.
Copper-mediated reactions have proven effective for the O-benzylation of tyrosine under alkaline conditions. This approach often utilizes copper(II) salts as catalysts. A common protocol involves dissolving L-tyrosine in an alkaline solution, typically aqueous sodium hydroxide (B78521), followed by the addition of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate. The mixture is stirred and sometimes heated to facilitate complex formation before the addition of benzyl bromide or benzyl chloride as the benzylating agent.
One reported method involves reacting L-tyrosine (2 g, 11.0 mmol) in 5.6 mL of 2N NaOH solution with copper(II) sulfate pentahydrate (1 eq.) in water. After stirring and heating at 60 °C for 15 minutes, methanol (B129727) and more 2N NaOH are added, followed by benzyl bromide (11.78 mmol). The reaction is stirred at room temperature for 4 hours, yielding O-Benzyl-L-tyrosine as a white solid with a reported yield of 60% mdpi.com. Another study reported a similar copper-mediated benzylation yielding 62% mtu.edu.
Table 2.1.1: Copper Complex-Mediated Benzylation of L-Tyrosine
| L-Tyrosine (g) | Base | Copper Salt | Benzylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2.0 (11.0 mmol) | 2N NaOH | CuSO₄·5H₂O (1 eq.) | Benzyl bromide | Methanol/Water | RT | 4 | 60 | mdpi.com |
| 2.0 (7.37 mmol) | 1N NaOH | CuSO₄·5H₂O (1 eq.) | Benzyl bromide | Dioxane/Water | RT | 4 | 62 | mtu.edu |
Note: Specific molar equivalents for reagents are often implied by context or stated as '1 eq.' relative to L-tyrosine.
The Williamson ether synthesis, a classic method for ether formation, is also applicable to the O-benzylation of tyrosine. This typically involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then reacts with a benzyl halide (benzyl bromide or benzyl chloride) via an SN2 mechanism masterorganicchemistry.comresearchgate.net. This method can be performed on free L-tyrosine or on tyrosine derivatives where the amino and/or carboxyl groups are already protected.
One approach involves reacting N-Boc-tyrosine with benzyl chloride or benzyl bromide in methanol, using sodium methoxide (B1231860) as the base and tetrabutylammonium (B224687) iodide as a catalyst. For instance, N-Boc-tyrosine reacted with benzyl chloride yielded N-Boc-(O-benzyl)tyrosine in 84% yield, while using benzyl bromide resulted in 95% conversion google.com. Another study reports the reaction of N-Boc-L-serine with benzyl bromide in DMF using NaH as the base, yielding N-Boc-O-benzyl-L-serine mtu.edu. For the direct benzylation of tyrosine, a method using N-Boc-tyrosine (281 mg, 1.0 mmol) in methanol with sodium methoxide and benzyl bromide at 40 °C for 3 hours achieved 95% conversion google.com.
Table 2.1.2: Williamson Ether Synthesis for O-Benzylation
| Substrate | Base | Benzylating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time | Yield/Conversion | Reference |
| N-Boc-tyrosine | NaOMe | Benzyl chloride | Methanol | TBAI | 40 | 24 hr | 84% | google.com |
| N-Boc-tyrosine | NaOMe | Benzyl bromide | Methanol | TBAI | 40 | 3 hr | 95% | google.com |
| N-Boc-L-serine | NaH | Benzyl bromide | DMF | - | RT | 6 hr | Excellent | mtu.edu |
| L-Tyrosine (protected) | K₂CO₃ or Cs₂CO₃ | Benzyl bromide | Acetone | - | RT | - | High | google.com |
TBAl: Tetrabutylammonium iodide; DMF: Dimethylformamide; NaOMe: Sodium methoxide; NaH: Sodium hydride.
N-alpha Amino Protection Strategies
To facilitate subsequent reactions, particularly peptide coupling, the alpha-amino group of O-Benzyl-L-tyrosine or its precursors is typically protected. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most commonly employed.
The Boc group is commonly introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. This reaction can be performed on L-tyrosine before or after O-benzylation.
When applied to O-Benzyl-L-tyrosine, the reaction involves dissolving O-Benzyl-L-tyrosine in a mixture of dioxane and water, followed by the addition of a base (e.g., NaOH, NaHCO₃). (Boc)₂O is then added, and the mixture is stirred at room temperature for an extended period (e.g., 15 hours) to yield N-Boc-O-benzyl-L-tyrosine mdpi.commtu.edu. This method is noted for its efficiency and common use in preparing Boc-protected amino acids google.com.
Table 2.2.1: Boc Protection of O-Benzyl-L-tyrosine
| Substrate | Protecting Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| O-Benzyl-L-tyrosine | (Boc)₂O | NaOH/NaHCO₃ | Dioxane/Water | RT | 15 | - | mdpi.commtu.edu |
The Fmoc group is another widely used N-alpha protecting group, particularly favored in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions. Fmoc-O-benzyl-L-tyrosine is a commercially available and frequently used derivative. While specific detailed protocols for its synthesis from O-Benzyl-L-tyrosine are less frequently published in general literature compared to Boc protection, it is typically prepared by reacting O-Benzyl-L-tyrosine with Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) in a suitable solvent mixture (e.g., dioxane/water) netascientific.comsigmaaldrich.com. The use of O-benzyl protection is generally compatible with Fmoc chemistry, although the benzyl group itself can be partially labile to the acidic conditions sometimes used in conjunction with Fmoc deprotection peptide.com.
Carboxylic Acid Esterification and Salt Formation
The carboxylic acid group of O-Benzyl-L-tyrosine can be esterified to modify its solubility or reactivity, or it can be converted into a salt for easier handling and purification.
Esterification: Methyl esterification is a common modification. L-tyrosine methyl ester hydrochloride can be prepared by reacting L-tyrosine with methanol in the presence of thionyl chloride, followed by reflux. This process yields the methyl ester hydrochloride salt with high yields (e.g., 95.5% to 97.2%) and purity google.com. Subsequently, the O-benzylation and N-protection steps can be performed on the esterified derivative. Alternatively, O-benzyl-L-tyrosine can be directly esterified. For instance, O-benzyl-L-tyrosine methyl ester hydrochloride has been synthesized as a building block chemimpex.com. General methods for preparing amino ester hydrochloride salts involve suspending the amino acid in dry alcohol, cooling, adding thionyl chloride, and refluxing techniumscience.com.
Salt Formation: The formation of hydrochloride salts is a standard practice for amino acid derivatives to improve their stability, crystallinity, and ease of handling. This is typically achieved by dissolving the free amino acid or its derivative in a suitable solvent (e.g., diethyl ether, methylene (B1212753) chloride) and passing dry HCl gas through the solution, or by adding an ethereal HCl solution, causing the salt to precipitate google.comprepchem.com.
Table 2.3: Esterification and Salt Formation
| Starting Material | Reaction with | Solvent(s) | Conditions | Product | Yield (%) | Reference |
| L-Tyrosine | Methanol, Thionyl chloride | Methanol | Cooling, Reflux | L-Tyrosine methyl ester hydrochloride | 95.5-97.2 | google.com |
| O-Benzyl-L-tyrosine | HCl gas | CH₂Cl₂/Ether | Pass HCl gas for 2h | O-Benzyl-L-tyrosine hydrochloride salt | - | prepchem.com |
| L-Tyrosine | Dry alcohol, Thionyl chloride | Dry alcohol | Cooling to 0°C, Reflux | Amino ester hydrochloride salt | - | techniumscience.com |
| L-Tyrosine | Benzyl bromide, NaOMe, TBAl (after Boc prot.) | Methanol | 40°C, 3 hr | N-Boc-O-benzyl-L-tyrosine (via esterification) | 95% | google.com |
Compound List
L-Tyrosine
O-Benzyl-L-tyrosine
N-Boc-O-benzyl-L-tyrosine
N-Fmoc-O-benzyl-L-tyrosine
L-Tyrosine methyl ester hydrochloride
O-Benzyl-L-tyrosine methyl ester hydrochloride
N-Boc-L-serine
N-Boc-O-benzyl-L-serine
Benzyl bromide
Benzyl chloride
Di-tert-butyl dicarbonate ((Boc)₂O)
Copper(II) sulfate pentahydrate
Sodium hydroxide (NaOH)
Sodium bicarbonate (NaHCO₃)
Methanol (MeOH)
Dioxane
Dimethylformamide (DMF)
Sodium methoxide (NaOMe)
Tetrabutylammonium iodide (TBAI)
Potassium carbonate (K₂CO₃)
Cesium carbonate (Cs₂CO₃)
Sodium hydride (NaH)
Thionyl chloride (SOCl₂)
Hydrogen chloride (HCl)
tert-Butoxycarbonyl (Boc) group
9-Fluorenylmethyloxycarbonyl (Fmoc) group
Benzyl group (Bzl)
Trifluoroacetic acid (TFA)
p-Toluene sulfonic acid (p-TsOH)
N-Boc-tyrosine
N-Fmoc-L-tyrosine
N-Fmoc-O-benzyl-L-tyrosine
Advanced Protecting Group Chemistry Pertaining to O Benzyl L Tyrosine
Orthogonal Deprotection Strategies for O-Benzyl-L-tyrosine Derivatives
Orthogonal protection is a powerful strategy in chemical synthesis that allows for the selective removal of one protecting group in a multi-protected compound without affecting others. wikipedia.orgrsc.org This is achieved by choosing groups that are cleaved under distinct and non-interfering chemical conditions. wikipedia.org For derivatives of O-Benzyl-L-tyrosine, this approach is critical for complex peptide synthesis where different functional groups (the α-amino group, the C-terminal carboxyl group, and various side chains) must be selectively unmasked at different stages.
The O-benzyl group of tyrosine is a key component in two major orthogonal protection schemes in solid-phase peptide synthesis (SPPS): the Boc/Bzl and Fmoc/tBu strategies.
Fmoc/tBu Strategy : This is the most common approach in modern SPPS. iris-biotech.de The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tert-butyl (tBu) protect the side chains of amino acids such as aspartic acid, glutamic acid, serine, and threonine. wikipedia.orgiris-biotech.de The O-benzyl group on tyrosine is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group and is also generally stable to the final cleavage from the resin using trifluoroacetic acid (TFA), which removes the tBu groups. iris-biotech.dethieme-connect.de The benzyl (B1604629) group itself can be removed by a separate, non-acidic method, typically catalytic hydrogenolysis. wikipedia.org This three-way differentiation (base-labile Fmoc, acid-labile tBu, and hydrogenolysis-labile Benzyl) exemplifies a highly effective orthogonal system. wikipedia.org
Boc/Bzl Strategy : In this older but still relevant strategy, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by moderate acid treatment (e.g., TFA). Side chains are typically protected by benzyl (Bzl)-based groups, which are removed at the end of the synthesis using a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). google.com However, this scheme is not perfectly orthogonal because both Boc and Bzl groups are acid-labile, differing only in the required acid strength for cleavage. iris-biotech.de The phenolic benzyl ether of O-Benzyl-L-tyrosine is significantly more acid-labile than the benzyl ethers of serine or threonine and is not completely stable to the repeated TFA treatments required for Boc removal during a multi-step synthesis. thieme-connect.depeptide.com This can lead to premature loss of the side-chain protection. thieme-connect.denih.gov
Chemoselective Cleavage of the O-Benzyl Protecting Group
Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. The selective cleavage of the O-benzyl ether in O-Benzyl-L-tyrosine is a critical step that can be achieved primarily through two distinct chemical methods: acid-mediated deprotection and catalytic hydrogenolysis. thieme-connect.deorganic-chemistry.org
Acid-Mediated Deprotection Systems (e.g., Trifluoroacetic Acid-Thioanisole Systems)
Strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TfOH), and trifluoroacetic acid (TFA) can cleave benzyl ethers. thieme-connect.de However, using strong acid alone for deprotecting O-Benzyl-L-tyrosine is often problematic due to a significant side reaction: the acid-catalyzed rearrangement of the benzyl group from the oxygen atom to the aromatic ring of the tyrosine side chain. thieme-connect.denih.gov
To suppress this and other side reactions, acid "cocktails" containing scavengers are employed. Scavengers are nucleophilic species that trap the reactive carbocations (in this case, the benzyl cation) generated during deprotection, preventing them from causing unwanted modifications like ring alkylation. thieme-connect.descispace.com
A widely recognized and effective system for this purpose is a mixture of Trifluoroacetic Acid (TFA) and thioanisole (B89551). jst.go.jpbibliomed.org Research has shown that a thioanisole-TFA system can deprotect O-Benzyl-L-tyrosine quantitatively within hours at room temperature. jst.go.jp The mechanism is described as a "push-pull" process, where the acid (H+) protonates the ether oxygen (the "pull"), and the soft nucleophilic sulfur atom of thioanisole attacks the electron-deficient benzyl carbon (the "push"), facilitating cleavage. scispace.comjst.go.jp This method is highly effective in preventing the O-to-C rearrangement. jst.go.jp Other reagents, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) in combination with TFA and thioanisole, have also been used. google.com
Pentamethylbenzene (B147382) (PMB) is another effective cation scavenger that, when used with TFA, can achieve complete deprotection of O-Benzyl-L-tyrosine rapidly and almost quantitatively, with a performance comparable to that of thioanisole-TFA. scispace.com
| Reagent System | Key Features | Primary Side Reaction Prevented | Reference |
|---|---|---|---|
| TFA / Thioanisole | Quantitative cleavage at 25°C in ~3 hours. Functions via a "push-pull" mechanism. | O-to-C rearrangement (formation of 3-benzyltyrosine). | jst.go.jp |
| TFA / Pentamethylbenzene (PMB) | Complete deprotection at 30°C in ~1.5 hours. PMB acts as an effective benzyl cation scavenger. | O-to-C rearrangement. | scispace.com |
| HF / Anisole (B1667542) | Standard strong acid cleavage; anisole is a common scavenger. | O-to-C rearrangement is still a risk, though minimized. | thieme-connect.de |
| HBr / Phenol / p-Cresol | Reduces O-to-C migration compared to HBr in TFA. | O-to-C rearrangement. | nih.gov |
Catalytic Hydrogenolysis for Benzyl Ether Removal
Catalytic hydrogenolysis is a mild and highly efficient method for cleaving benzyl ethers. organic-chemistry.org This technique involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgmdma.ch The reaction results in the cleavage of the carbon-oxygen bond of the ether, yielding the deprotected alcohol (tyrosine) and toluene. organic-chemistry.org
A key advantage of catalytic hydrogenolysis is that it completely prevents the O-to-C rearrangement that plagues acid-mediated methods. thieme-connect.de For this reason, it is often the preferred method for the final deprotection of O-benzyltyrosine-containing peptides, especially in solution-phase synthesis. thieme-connect.de
Various hydrogen sources can be used in a process called catalytic transfer hydrogenation. Instead of using pressurized hydrogen gas, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common donors include formic acid and ammonium (B1175870) formate. mdma.chorganic-chemistry.org This approach offers significant practical advantages, as it avoids the need for specialized high-pressure hydrogenation equipment. mdma.ch The choice of solvent can also influence the reaction rate, with solvents like tetrahydrofuran (B95107) (THF) and acetic acid often promoting efficient debenzylation. atlanchimpharma.com
Considerations for O-to-C Rearrangements during Deprotection
The migration of the benzyl group from the phenolic oxygen to the C-3 position of the tyrosine ring is the most significant side reaction during the acidolytic deprotection of O-Benzyl-L-tyrosine. thieme-connect.denih.gov This intramolecular (or intermolecular) Friedel-Crafts-type alkylation is catalyzed by strong acids and results in the formation of the undesired isomer, 3-benzyltyrosine. thieme-connect.de
The propensity for this rearrangement is a major drawback of using strong acids like HF or TFA without appropriate scavengers. thieme-connect.descispace.com Even during the repeated, milder acid treatments used for Boc-group removal in SPPS (e.g., 50% TFA in CH₂Cl₂), this side reaction can occur, leading to impurities in the final peptide. thieme-connect.denih.gov
Strategies to mitigate this issue include:
Using Scavengers : As detailed in section 3.2.1, additives like thioanisole or pentamethylbenzene effectively trap the benzyl cation, suppressing the alkylation of the tyrosine ring. scispace.comjst.go.jp
Choosing Alternative Acids/Solvents : A mixture of TFA and acetic acid (7:3) has been shown to suppress both the loss of the O-benzyl group and the formation of 3-benzyltyrosine during Boc deprotection cycles. nih.gov
Employing Catalytic Hydrogenolysis : This remains the most robust method to completely avoid the O-to-C rearrangement side reaction. thieme-connect.de
Removal of N-alpha Protecting Groups (Boc, Fmoc) in O-Benzyl-L-tyrosine Constructs
The selective removal of the temporary N-alpha protecting group is a repetitive step in SPPS. The stability of the O-benzyl group under the conditions required for N-alpha deprotection is a cornerstone of its utility.
Fmoc Group Removal : The Fmoc group is cleaved under basic conditions, most commonly using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). netascientific.comresearchgate.netiris-biotech.despringernature.com The O-benzyl ether of tyrosine is completely stable to these basic conditions, making the Fmoc/Bzl combination a truly orthogonal protecting group pair. thieme-connect.dechemicalbook.com This allows for the reliable synthesis of peptides where the tyrosine side chain remains protected until a specific, final deprotection step (e.g., hydrogenolysis) is desired.
Boc Group Removal : The Boc group is removed with acid, typically neat TFA or solutions of TFA in dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.comrsc.org Here, the orthogonality with the O-benzyl group is less than perfect. The phenolic benzyl ether is known to be somewhat labile to the repeated acid treatments required for removing the Boc group at each step of a long peptide synthesis. thieme-connect.de This acid lability can lead to the premature deprotection of the tyrosine side chain and subsequent side reactions, including the O-to-C rearrangement. thieme-connect.depeptide.comnih.gov To enhance stability, more acid-resistant halogenated benzyl derivatives, such as the O-(2,6-dichlorobenzyl) group, have been developed and are often preferred for Boc-based SPPS. thieme-connect.de However, recent studies have also explored alternative, milder conditions for Boc removal that preserve the O-benzyl group, such as using a Brønsted acidic deep eutectic solvent (DES), which can selectively cleave the Boc group without affecting the benzyl ether. researchgate.netmdpi.com
| N-alpha Group | Deprotection Reagent | Effect on O-Benzyl Group | Orthogonality | Reference |
|---|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | Stable | High (Orthogonal) | wikipedia.orgthieme-connect.de |
| Boc | TFA in CH₂Cl₂ | Partially labile; risk of premature deprotection and rearrangement. | Low (Quasi-orthogonal) | thieme-connect.depeptide.comnih.gov |
| Boc | Deep Eutectic Solvent (ChCl:pTSA) | Stable; selective Boc removal demonstrated. | High (under specific conditions) | researchgate.netmdpi.com |
Applications of O Benzyl L Tyrosine in Peptide Synthesis Research
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a method developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. beilstein-journals.orgpeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.comiris-biotech.de O-Benzyl-L-tyrosine is a key reagent in one of the two major SPPS strategies. chemimpex.com
Two main protocols dominate SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy, named for the protecting groups used for the N-terminus and side chains, respectively. iris-biotech.dedu.ac.in
| Strategy | N-α Protection | Side-Chain Protection | Deprotection Conditions |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based (e.g., Bzl for Tyr) | N-α: Moderate Acid (TFA) Final: Strong Acid (HF) |
| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl-based (e.g., tBu for Tyr) | N-α: Base (Piperidine) Final: Moderate Acid (TFA) |
This table provides a comparative overview of the two primary strategies used in Solid-Phase Peptide Synthesis (SPPS).
The standard and most widely adopted SPPS method today is the Fmoc/tBu strategy. altabioscience.comnih.gov This approach is favored for its use of milder reaction conditions. altabioscience.com The N-terminal Fmoc group is removed with a base, typically piperidine (B6355638), while the side-chain protecting groups, such as tert-butyl (tBu), are cleaved at the end of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov This combination of base-labile and acid-labile groups represents a true "orthogonal" protection scheme, meaning one type of protecting group can be removed without affecting the other. peptide.com
The use of a benzyl (B1604629) group for side-chain protection, as in Fmoc-O-benzyl-L-tyrosine, is not typical in standard Fmoc/tBu protocols. peptide.com The benzyl group is labile to the strong acids required in the alternative Boc/Bzl strategy and can also be cleaved by the TFA cocktail used for the final cleavage step in Fmoc-SPPS. du.ac.in This lack of complete orthogonality can lead to premature deprotection of the tyrosine side chain during the final cleavage from the resin, which is generally undesirable. iris-biotech.de However, specialized applications or the synthesis of particular peptide sequences might employ non-standard combinations of protecting groups to achieve specific synthetic goals. thaiscience.info
The original SPPS methodology developed by Merrifield is based on the Boc/Bzl protection scheme. beilstein-journals.orgpeptide.com In this strategy, Boc-O-benzyl-L-tyrosine is a cornerstone reagent. The N-terminal Boc group is used for temporary protection and is removed at each cycle with a moderate acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com The benzyl ether linkage protecting the tyrosine side chain is stable to these conditions. peptide.comacs.org
Research into the stability of these protecting groups has been critical for optimizing synthesis. A seminal study by Erickson and Merrifield quantified the acid stability of various benzyl-based protecting groups. It was found that during treatment with 50% TFA, O-benzyltyrosine could undergo partial debenzylation and, significantly, an intramolecular rearrangement to form 3-benzyltyrosine. acs.org This side reaction highlights a potential complication in the Boc/Bzl strategy. The stability of the O-benzyl group on tyrosine was found to be lower than that of many other benzyl-based protecting groups used in SPPS. acs.org
| Amino Acid Derivative | Relative Rate of Acidolysis (k x 104 min-1) |
| O-benzyl-L-tyrosine | 636 |
| O-benzyl-L-serine | 10.7 |
| L-glutamic acid γ-benzyl ester | 7 |
| O-benzyl-L-threonine | 6.9 |
Data adapted from Erickson & Merrifield (1973), showing the relative instability of the O-benzyl group on tyrosine compared to other benzyl-protected amino acids under acidic conditions. acs.org
The ability to selectively modify a specific amino acid side chain within a complex peptide is crucial for creating probes, cyclic peptides, and antibody-drug conjugates. researchgate.netnih.govccspublishing.org.cn This requires an orthogonal protecting group—one that can be removed without affecting the N-terminal protection or any other side-chain protection. thaiscience.info
In the context of a peptide containing O-benzyl-L-tyrosine, the benzyl group serves to prevent the tyrosine residue from reacting while another part of the peptide is being modified. nih.gov For instance, a synthetic strategy could involve incorporating a different amino acid with a highly specific, orthogonal protecting group. The allyloxycarbonyl (Alloc) group is one such example; it is stable to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS but can be selectively removed using palladium(0) catalysts. thaiscience.info This allows for the deprotection and subsequent functionalization of a specific amine on one side chain, while other protected residues, such as O-benzyl-L-tyrosine, remain intact. thaiscience.info This approach enables the precise introduction of reactive functionalities or labels at a predetermined site within the peptide sequence. rsc.org
Contributions to Solution-Phase Peptide Synthesis
Before the advent of SPPS, all peptides were synthesized in solution. Solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. sigmaaldrich.combachem.com O-Benzyl-L-tyrosine is a fundamental building block in this methodology as well. sigmaaldrich.com Recent advancements aim to combine the advantages of solution-phase synthesis with more efficient purification methods. One such strategy is Group-Assisted Purification (GAP) chemistry, which avoids the need for chromatography by using a protecting group that facilitates purification, with O-benzyl-L-tyrosine being used in the synthesis of peptide precursors. nih.gov
Synthesis of Complex Peptide Sequences and Peptide Mimetics
The structural properties of O-benzyl-L-tyrosine contribute to its utility in synthesizing complex and structurally unique peptides. It is used as a building block for creating amphiphilic block co-polypeptides, which have potential biomedical applications as drug carriers or nanobioreactors. sigmaaldrich.com For example, it has been used to prepare Lysine-block-tyrosine block copolypeptides. sigmaaldrich.com Furthermore, conformational studies on homo-oligomers of O-benzyl-L-tyrosine—chains consisting of repeating Tyr(Bzl) units—have been conducted to understand how these sequences fold into ordered structures like β-sheets. nih.gov
Peptide mimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or non-standard amino acids to improve properties like stability or bioavailability. O-Benzyl-L-tyrosine is incorporated into the synthesis of such mimetics, including α-/β-mixed peptides. mdpi.com
Development of α-/β-Mixed Peptides Incorporating O-Benzyl-L-tyrosine
A significant area of research involves the synthesis of peptides containing both α- and β-amino acids. These "α-/β-mixed peptides" often adopt unique, stable secondary structures and can exhibit interesting biological activities. mdpi.commtu.edu O-Benzyl-L-tyrosine has been successfully incorporated as the α-amino acid component in the solution-phase synthesis of novel short α-/β-mixed peptides. mtu.edu
In one study, researchers synthesized a novel tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃, using Boc-protected O-benzyl-L-tyrosine as a starting material. mdpi.com Another research effort produced a series of short α,β-mixed peptides, including N-Boc-O-Bz-Tyr-β-Pro-COOH and N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz, to investigate their potential as enzyme inhibitors. nih.gov These studies demonstrate the versatility of O-benzyl-L-tyrosine in constructing sophisticated, non-natural peptide architectures. mtu.edunih.gov
| Compound Name | Type | Synthesis Method |
| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ | α-/β-Mixed Tripeptide | Solution-Phase |
| N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ | α-/β-Mixed Dipeptide | Solution-Phase |
| N-Boc-O-Bz-Tyr-β-Pro-COOH | α-/β-Mixed Dipeptide | Solution-Phase |
| N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz | α-/β-Mixed Tetrapeptide | Solution-Phase |
This table lists examples of novel α-/β-mixed peptides synthesized using O-Benzyl-L-tyrosine derivatives, as reported in recent research. mdpi.comnih.gov
Research on O Benzyl L Tyrosine in Medicinal Chemistry and Drug Discovery
Rational Design and Synthesis of Drug Candidates
The chemical architecture of O-Benzyl-L-tyrosine makes it an exceptionally valuable starting material for the rational design of new therapeutic agents. sigmaaldrich.com The presence of the benzyl (B1604629) protective group on the hydroxyl side chain allows chemists to perform selective reactions on the amino and carboxylic acid groups, which is a cornerstone of solid-phase peptide synthesis (SPPS) and other complex synthetic routes. chemimpex.comnetascientific.com This controlled reactivity is essential for building specific peptide sequences or creating intricate molecular scaffolds designed to interact with biological targets like enzymes and receptors. chemimpex.comvulcanchem.com
O-Benzyl-L-tyrosine is frequently employed as a precursor in the synthesis of pharmaceuticals, particularly for developing drugs that target neurological disorders and metabolic pathways. chemimpex.com Its structural similarity to natural L-tyrosine allows the resulting drug candidates to mimic endogenous molecules, potentially leading to better interactions with biological systems. chemimpex.com Researchers have utilized O-Benzyl-L-tyrosine and its N-protected forms, such as N-Boc-O-benzyl-L-tyrosine, to synthesize a variety of compounds, including potential inhibitors for enzymes like metallo-β-lactamase and α-amylase, as well as modulators for nuclear receptors like PPARγ. nih.govmdpi.comtandfonline.com
Development of Enzyme Inhibitors Based on O-Benzyl-L-tyrosine Scaffolds
The O-Benzyl-L-tyrosine framework has proven to be a versatile scaffold for designing specific enzyme inhibitors, a critical area in the development of new treatments for infectious diseases and metabolic disorders.
The rise of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamase (MBL) enzymes, presents a significant global health threat. tandfonline.com In response, researchers have explored new inhibitors for these enzymes. One such study focused on the design and synthesis of L-benzyl tyrosine thiol carboxylic acid analogues. tandfonline.comresearchgate.net Guided by computational simulations, a series of analogues with substitutions (methyl, chloro, bromo, and nitro) on the benzyl ring were synthesized to analyze their structure-activity relationship (SAR). tandfonline.com These compounds were evaluated for their ability to inhibit IMP-1, a prominent MBL. The synthesized analogues demonstrated potent inhibitory activity against IMP-1, with competitive inhibition constant (Kic) values in the low micromolar range. tandfonline.comresearchgate.net
Table 1: Inhibitory Effects of L-benzyl tyrosine thiol carboxylic acid Analogues on IMP-1 This table is based on data reported for a series of synthesized L-benzyl tyrosine thiol carboxylic acid analogues.
| Compound Type | Substitution on Benzyl Ring | Kic Value Range (µM) |
| Analogues 2a-2k | Methyl, Chloro, Bromo, Nitro | 1.04 – 4.77 |
Inhibition of human pancreatic α-amylase is a therapeutic strategy for managing post-prandial blood glucose levels, particularly relevant in the context of type 2 diabetes. rsc.org Research in this area has included the synthesis of novel peptide-based inhibitors. In one study, O-Benzyl-L-tyrosine was utilized in its N-Boc protected form to synthesize short α-/β-mixed peptides as potential α-amylase inhibitors. mdpi.com Specifically, N-Boc-O-benzyl-L-tyrosine was coupled with a dipeptide methyl ester to create a tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃. mdpi.com While this specific tripeptide showed modest inhibition, the study demonstrated the utility of the O-Benzyl-L-tyrosine building block in constructing more complex molecules aimed at enzyme inhibition. mdpi.com
Table 2: Alpha-amylase Inhibition by Synthesized Peptides This table presents the inhibitory activity of different peptides synthesized in a study targeting α-amylase.
| Compound | Description | % Inhibition |
| N(Boc)-Gly-β-Leu–OCH₃ (14) | Dipeptide | 18.51% |
| N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃ (16) | Dipeptide | >18.51% (20% more potent than a reference compound) |
| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ (17) | Tripeptide | 17.05% |
Modulation of Biological Receptors and Signaling Pathways
Beyond enzyme inhibition, O-Benzyl-L-tyrosine derivatives are instrumental in developing ligands that modulate the activity of biological receptors, thereby influencing cellular signaling pathways involved in metabolism and neurotransmission.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose homeostasis and lipid metabolism, making it a major target for anti-diabetic drugs. mdpi.com A novel series of potent and selective PPARγ agonists were developed based on an N-(2-benzoylphenyl)-L-tyrosine scaffold. nih.govacs.org The initial discovery involved a compound containing the O-benzyl-L-tyrosine core, which served as a structural lead. nih.gov Through structure-activity relationship (SAR) studies, the benzyl group was eventually replaced with other substituents known to enhance potency in this class of drugs. nih.govacs.org This led to the development of compounds such as (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl¿propionic acid (18) and (2S)-((2-benzoylphenyl)amino)-3-¿4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl¿propanoic acid (20). nih.gov These derivatives demonstrated a dramatic increase in binding affinity and functional potency at PPARγ and showed significant antihyperglycemic and antihyperlipidemic effects in animal models of type 2 diabetes. nih.govacs.org
Table 3: Potency of N-(2-benzoylphenyl)-L-tyrosine Derivatives as PPARγ Agonists This table highlights key compounds and their potency, demonstrating the evolution from the initial O-benzyl-L-tyrosine containing lead.
| Compound | Key Structural Feature | PPARγ Binding Affinity (pKi) | PPARγ Functional Potency (pEC50) |
| 9 | O-benzyl group | - | - |
| 20 | 2-(5-methyl-2-phenyloxazol-4-yl)ethyl side chain | 8.94 | 9.47 |
Note: Compound 9 is 2-((2-benzoylphenyl)amino)-3-(4-(benzyloxy)phenyl)propionic acid. Compound 20 is (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid. Data for compound 9 was part of the developmental pathway, while compound 20 represents a highly optimized analogue. nih.govacs.org
L-tyrosine is a critical amino acid in neuroscience as it is the direct precursor to the catecholamine neurotransmitters, including dopamine (B1211576). academie-sciences.frportlandpress.com The synthesis of dopamine in neurons begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH); this is the rate-limiting step in the pathway. portlandpress.comkarger.com L-DOPA is then converted to dopamine. portlandpress.com
Given this fundamental biochemical relationship, L-tyrosine and its derivatives are of great interest in the study of neurotransmitter systems and the development of therapies for neurological disorders characterized by dopamine dysregulation, such as Parkinson's disease. chemimpex.comacademie-sciences.fr O-Benzyl-L-tyrosine, as a protected and modifiable form of L-tyrosine, serves as an important synthetic building block. chemimpex.comnetascientific.com It is used to create novel compounds designed to interact with dopamine pathways, modulate receptor activity, and study neurotransmitter functions. chemimpex.comnetascientific.comchemimpex.com The ability to synthesize specific analogues allows researchers to probe the intricate mechanisms of the central nervous system and design potential new therapeutic agents for neurological conditions. netascientific.com
Advancement of Targeted Therapeutic Agents
O-Benzyl-L-tyrosine serves as a pivotal building block in the advancement of targeted therapeutic agents, primarily due to its unique structural characteristics. The presence of the benzyl group provides protection for the hydroxyl group of the L-tyrosine side chain, a critical feature for controlled and specific modifications during complex chemical syntheses. vulcanchem.com This protection prevents unwanted side reactions during processes like solid-phase peptide synthesis (SPPS), enabling the precise construction of peptides with defined sequences and functionalities. vulcanchem.comchemimpex.com
The benzyl group also enhances the lipophilicity of the molecule, a property that is highly advantageous in pharmaceutical research and development. chemimpex.com Increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially enhancing its bioavailability and efficacy. This makes O-Benzyl-L-tyrosine and its derivatives valuable in designing enzyme inhibitors and other bioactive compounds. chemimpex.comchemimpex.com
Furthermore, derivatives of O-Benzyl-L-tyrosine are instrumental in bioconjugation, the process of linking biomolecules to therapeutic or imaging agents. chemimpex.com For instance, Fmoc-O-benzyl-L-tyrosine is used to attach peptides to other molecules, which is a key step in creating targeted drug delivery systems designed to act on specific cells or tissues, such as in cancer therapy. chemimpex.comnetascientific.com These systems can increase the concentration of a drug at the site of action, improving therapeutic outcomes while minimizing systemic toxicity. The use of O-Benzyl-L-tyrosine in synthesizing amphiphilic block co-polypeptides highlights its potential in creating novel drug carriers and biomimetic encapsulants for biomedical applications. sigmaaldrich.com
Applications in Oncology Research (e.g., Anti-proliferative Effects, Targeted Drug Delivery)
In oncology, research has leveraged O-Benzyl-L-tyrosine and its derivatives to develop novel anti-cancer strategies, focusing on both direct anti-proliferative effects and sophisticated targeted drug delivery systems. chemimpex.com The tyrosine backbone is a key motif in various compounds explored for their potential in cancer treatment. academie-sciences.fr
Anti-proliferative Effects Derivatives of L-tyrosine have demonstrated anti-proliferative properties against various cancer cell lines. academie-sciences.fr For example, modifications such as acylation and esterification of L-tyrosine can yield compounds with activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. academie-sciences.fr While direct studies on O-Benzyl-L-tyrosine's intrinsic cytotoxicity are limited in the provided results, its role as a synthetic precursor is well-established. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which feature a benzyl group, have shown submicromolar antiproliferative activity against pancreatic cancer cells. nih.gov Similarly, other complex molecules incorporating benzyl moieties have been investigated for their ability to inhibit the proliferation of various human cancer cell lines, including leukemia and neuroblastoma cells. researchgate.netnih.gov These studies underscore the importance of the benzyl structural component in designing new cytotoxic agents.
Targeted Drug Delivery The development of targeted drug delivery systems is a cornerstone of modern oncology, aiming to increase drug concentration at the tumor site while sparing healthy tissue. acs.orgnih.gov O-Benzyl-L-tyrosine and its protected forms, such as Fmoc-O-benzyl-L-tyrosine, are integral to synthesizing the peptide-based components of these systems. chemimpex.comnetascientific.com These peptides can act as linkers or be part of larger polymer-drug conjugates. Tyrosine-based poly(ester-urethane) nanoparticles have been successfully employed as vehicles for delivering chemotherapy drugs like doxorubicin (B1662922) and camptothecin, proving more effective against cervical cancer cell lines than the free drugs. academie-sciences.fr The ability to conjugate these drug-loaded nanoparticles with specific ligands allows for active targeting of receptors overexpressed on cancer cells, a mechanism that enhances cellular uptake via receptor-mediated endocytosis. nih.govmdpi.com
| Derivative/Compound Class | Application/Finding | Cancer Cell Line(s) | Source |
|---|---|---|---|
| Tyrosine based poly(ester–urethane) nanoparticles | Drug delivery vehicle for doxorubicin and camptothecin. | HeLa | academie-sciences.fr |
| Tyrosinol–chlorambucil analogues | Showed higher antiproliferative activity than ester analogues. | MCF-7, MDA-MB-231 | academie-sciences.fr |
| 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester | Significantly inhibited cell viability at 10 µM. | Breast cancer cell lines | |
| O-benzyl salicylamides | Displayed antiproliferative activity. | K562, CEM, U266 (leukemia) | researchgate.net |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Showed submicromolar antiproliferative activity. | MIA PaCa-2 (pancreatic) | nih.gov |
Contributions to Neurological Disorder Research
O-Benzyl-L-tyrosine and its related structures are significant in the field of neuroscience, serving as foundational molecules for synthesizing and studying compounds aimed at treating neurological disorders like Parkinson's and Alzheimer's disease. vulcanchem.comchemimpex.comchemimpex.com The parent amino acid, L-tyrosine, is a natural precursor to key catecholamine neurotransmitters, including dopamine and norepinephrine, which are central to the pathology of these conditions. nih.govjarlife.netnih.gov
The chemical structure of O-Benzyl-L-tyrosine makes it a valuable precursor for developing drugs that target neurological pathways. chemimpex.comnetascientific.comnetascientific.com Its derivatives are employed in research involving neurotransmitter systems, particularly in developing compounds that can modulate dopamine pathways, which are critical in Parkinson's disease. chemimpex.comchemimpex.com For example, O-Benzyl-L-seryl-L-tyrosine is used in synthesizing opioid receptor ligands with the potential for improved blood-brain barrier permeability, a crucial factor for CNS-acting drugs. vulcanchem.com
In the context of Alzheimer's disease, oxidative stress is a key pathological factor, and the oxidation of phenylalanine can produce abnormal tyrosine isomers that may contribute to cellular damage. nih.gov Research into tyrosine derivatives explores their potential as neuroprotective agents. Studies have shown that certain L-tyrosine derivatives can reduce apoptosis markers in neuronal cells exposed to oxidative stress. Modifications to the tyrosine structure, such as those involving benzyl groups, are explored to enhance properties like blood-brain barrier penetration, which could be beneficial in treating conditions like Parkinson's disease. vulcanchem.com Although direct clinical applications of O-Benzyl-L-tyrosine are not established, its role as a versatile building block in the laboratory is critical for exploring new therapeutic avenues in neuropharmacology. chemimpex.com
O Benzyl L Tyrosine in Bioconjugation and Materials Science Research
Facilitation of Bioconjugation Processes for Therapeutic Agents
O-Benzyl-L-tyrosine, a derivative of the natural amino acid L-tyrosine, serves as a critical building block in the synthesis of complex molecules for therapeutic use. sigmaaldrich.comchemimpex.com Its unique chemical structure, featuring a protective benzyl (B1604629) group on the phenol side chain, allows for specific chemical modifications, facilitating the conjugation of therapeutic agents to larger molecules like peptides, proteins, and antibodies. This process, known as bioconjugation, is essential for enhancing the efficacy and targeting of drugs. chemimpex.comchemimpex.com
The phenolic hydroxyl group of tyrosine offers a unique site for chemical reactions. In bioconjugation, chemoselective reactions targeting the tyrosine residue are employed to link molecules. One such method is the "tyrosine-click reaction," which involves the reaction of tyrosine with specific reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives. nih.gov This reaction is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for modifying sensitive biological molecules. nih.gov
Research has demonstrated the utility of this approach in creating antibody-drug conjugates (ADCs). For instance, a PTAD derivative linked to the HIV entry inhibitor aplaviroc has been successfully conjugated to the antibody trastuzumab, which targets cancer cells. nih.gov This strategy allows for the precise delivery of a cytotoxic agent to its target, minimizing off-target effects. The stability of the benzyl protecting group in O-Benzyl-L-tyrosine is crucial during the synthesis of the peptide or protein backbone, ensuring that the tyrosine side chain is available for specific conjugation reactions after deprotection.
Development of Functionalized Polymers for Biomedical Applications
Tyrosine and its derivatives, including O-Benzyl-L-tyrosine, are valuable precursors for creating advanced functional polymers with significant potential in the biomedical field. acs.org These polymers are often biocompatible and biodegradable, making them suitable for a variety of applications, from tissue engineering to medical implants. acs.org The synthesis of these materials can be achieved through various polymerization techniques, resulting in a diverse range of polymers such as polyarylates, polyurethanes, polycarbonates, and polypeptides. acs.org
The incorporation of O-Benzyl-L-tyrosine into polymer chains allows for the introduction of specific functionalities. The benzyl group can be removed to expose the reactive phenol group of tyrosine, which can then be used for further chemical modifications, such as attaching bioactive molecules or cross-linking the polymer chains. This versatility is a key reason why tyrosine-derived polymers are considered "second generation biomaterials." acs.org
Recent research has explored the synthesis of novel methacrylate polymers that incorporate both coumarin and tyrosine compounds. acs.org These polymers exhibit interesting optical and electronic properties, including fluorescence, which makes them potentially useful for bio-imaging and biosensing applications. acs.orgacs.org The interaction between the tyrosine and coumarin moieties within the polymer structure can lead to efficient intramolecular charge transfer, resulting in materials with semiconducting properties suitable for optoelectronic devices. acs.org
| Polymer Type | Monomer Precursor | Potential Biomedical Application |
| Polypeptides | O-Benzyl-L-tyrosine, Lysine | Drug delivery, Biomimetic encapsulants sigmaaldrich.com |
| Polyarylates | Tyrosine dipeptide | Orthopedic implants, Tissue scaffolds acs.org |
| Polycarbonates | Tyrosine-derived diphenols | Biodegradable stents, Drug delivery vehicles acs.org |
| Methacrylate Polymers | Tyrosine-coumarin derivatives | Bio-imaging, Biosensors, Optoelectronics acs.org |
Engineering of Drug Delivery Systems utilizing O-Benzyl-L-tyrosine Derivatives
Derivatives of O-Benzyl-L-tyrosine are instrumental in the engineering of sophisticated drug delivery systems. chemimpex.combiosynth.com The compound's structure, particularly the lipophilic benzyl group, can be exploited to create amphiphilic molecules that self-assemble into nanoparticles, micelles, or vesicles capable of encapsulating therapeutic agents. chemimpex.com These nanostructures can protect the drug from degradation in the body, improve its solubility, and facilitate its transport to the target site.
O-Benzyl-L-tyrosine is a key component in the synthesis of amphiphilic block co-polypeptides. sigmaaldrich.com For example, copolymers made of lysine and O-Benzyl-L-tyrosine can form core-shell structures in aqueous environments. sigmaaldrich.com The hydrophobic core, formed by the O-Benzyl-L-tyrosine blocks, can be loaded with hydrophobic drugs, while the hydrophilic lysine shell provides stability in the bloodstream and can be functionalized with targeting ligands to direct the carrier to specific cells or tissues. sigmaaldrich.com
Furthermore, research has shown that O-Benzyl-L-tyrosine can be used to immobilize drugs within a polymer film through an ester linkage. biosynth.com This method allows for the controlled release of the encapsulated drug. The film can be designed to dissolve under specific physiological conditions or in response to external stimuli like light or heat, releasing the therapeutic agent at the desired location and time. biosynth.com This approach has been explored for the delivery of various drugs, including insulin and chemotherapeutic agents. biosynth.com
| Drug Delivery System | Key Component | Mechanism of Action | Encapsulated Agent Example |
| Block Co-polypeptide Micelles | Lysine-block-tyrosine copolymers | Self-assembly into core-shell structures for drug encapsulation. sigmaaldrich.com | Hydrophobic chemotherapeutics |
| Polymer Film | Organic polymer with immobilized O-Benzyl-L-tyrosine-drug conjugate | Drug is linked via an ester bond and released upon film dissolution. biosynth.com | Insulin, Small molecule drugs biosynth.com |
Fabrication of Biomimetic Encapsulants
The principle of biomimicry—creating materials and systems that imitate nature—is a growing area in materials science, and O-Benzyl-L-tyrosine plays a role in this field. rsc.orgnih.gov Its use in synthesizing block co-polypeptides is a prime example of creating biomimetic structures. These synthetic polypeptides can mimic the structure and function of natural proteins, forming encapsulants like vesicles or capsules that resemble biological membranes or viral capsids. sigmaaldrich.com
These biomimetic encapsulants, formed from polymers such as lysine-block-tyrosine copolypeptides, are particularly promising for biomedical applications. sigmaaldrich.com They can create compartments that isolate and protect sensitive cargo, such as drugs or enzymes. The ability of these structures to self-assemble from basic building blocks like O-Benzyl-L-tyrosine is a key feature that mimics natural biological processes. rsc.org
The fabrication of these encapsulants leverages non-covalent interactions, including hydrogen bonding and π–π stacking, which are characteristic of the aromatic side chains of amino acids like tyrosine. rsc.org By using O-Benzyl-L-tyrosine, scientists can precisely control the hydrophobic and aromatic interactions during the self-assembly process, leading to the formation of stable and functional nanostructures. These biomimetic systems offer a sophisticated platform for developing functional nanobioreactors and targeted drug carriers. sigmaaldrich.com
Analytical and Characterization Methodologies for O Benzyl L Tyrosine Research
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of O-Benzyl-L-tyrosine. This technique is adept at separating the target compound from any starting materials, by-products, or degradation products. Purity levels are often reported to be greater than 98.0%, as determined by HPLC analysis. tcichemicals.comtcichemicals.comtcichemicals.comstarshinechemical.com
A common approach involves reverse-phase (RP) HPLC methods. sielc.com For instance, O-Benzyl-L-tyrosine can be effectively analyzed using a mobile phase typically consisting of acetonitrile (MeCN), water, and an acid such as phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is generally substituted with a more volatile acid like formic acid. sielc.com The separation is carried out on specialized columns, such as a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com This liquid chromatography method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities. sielc.com
The data below summarizes typical parameters used in HPLC analysis for assessing the purity of O-Benzyl-L-tyrosine and its derivatives.
| Parameter | Description | Common Conditions/Values | Reference |
|---|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (RP) | sielc.com |
| Stationary Phase (Column) | The solid support over which the mobile phase flows. | Newcrom R1 or other C18 columns | sielc.com |
| Mobile Phase | The solvent that moves the analyte through the column. | Acetonitrile, Water, and an acid (e.g., Phosphoric Acid or Formic Acid) | sielc.com |
| Reported Purity | The percentage of the sample that is the desired compound. | ≥98% | tcichemicals.comtcichemicals.comchemimpex.comjk-sci.com |
Spectroscopic Analysis in Structural Elucidation (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of O-Benzyl-L-tyrosine, confirming the presence of key functional groups, and determining its exact mass.
Fourier-Transform Infrared Spectroscopy (FTIR) is utilized to identify the functional groups present in the molecule. The FTIR spectrum of O-Benzyl-L-tyrosine will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as the N-H and C=O bonds of the amino acid moiety, the C-O-C ether linkage of the benzyl (B1604629) group, and the aromatic C-H and C=C bonds of the phenyl rings. nih.gov For comparison, the FTIR spectrum of the parent amino acid, L-tyrosine, shows a broad band centered around 3217 cm⁻¹ due to the -NH₂ and -OH groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are employed. The ¹H NMR spectrum of a related compound, Boc-O-benzyl-L-tyrosine, in deuterated chloroform (CDCl₃), shows distinct signals for the aromatic protons of the benzyl and tyrosine rings, the methine proton at the chiral center, and the methylene (B1212753) protons of the benzyl group. chemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the amino acid backbone and the benzyl protecting group. chemicalbook.comgoogle.com
Mass Spectrometry (MS) is used to determine the molecular weight of O-Benzyl-L-tyrosine and to gain information about its fragmentation pattern. The compound has a molecular weight of 271.31 g/mol . nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis can provide information on the fragmentation of the molecule, with key mass-to-charge (m/z) ratio peaks observed that are characteristic of the compound's structure. nih.gov For instance, a second highest peak at an m/z of 197 has been reported in the GC-MS data for O-Benzyl-L-tyrosine. nih.gov
The following table summarizes key spectroscopic data for O-Benzyl-L-tyrosine.
| Spectroscopic Technique | Parameter | Observed Data/Characteristic Features | Reference |
|---|---|---|---|
| FTIR | Technique | Mull | nih.gov |
| Mass Spectrometry | Molecular Weight | 271.31 g/mol | nih.gov |
| Mass Spectrometry (GC-MS) | Key m/z Peak | Second highest peak at m/z 197 | nih.gov |
| ¹³C NMR (of a derivative) | Characteristic Signals | Signals corresponding to carbonyl, aromatic, and aliphatic carbons. | chemicalbook.comgoogle.com |
| ¹H NMR (of a derivative) | Characteristic Signals | Signals for aromatic, methine, and methylene protons. | chemicalbook.com |
Optical Activity Measurements in Chiral Purity Determination
As a chiral compound, O-Benzyl-L-tyrosine has the ability to rotate the plane of plane-polarized light. libretexts.org This property, known as optical activity, is measured using a polarimeter, and the specific rotation is a characteristic physical property of the enantiomerically pure substance. libretexts.orgthieme-connect.de The determination of the specific rotation is crucial for confirming the stereochemical integrity of O-Benzyl-L-tyrosine and for assessing its enantiomeric purity.
The specific rotation is typically measured at the sodium D-line (589 nm) at a defined temperature (usually 20°C) and concentration. chemimpex.comsigmaaldrich.com For O-Benzyl-L-tyrosine, the specific rotation has been reported as [α]²⁰/D = -9.5 ± 1.5º when measured at a concentration (c) of 1 in 80% acetic acid (AcOH). chemimpex.com Another reported value is [α]20/D −9.5±1°, with c = 1% in a 4:1 mixture of acetic acid and water. sigmaaldrich.com The negative sign indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left. Any deviation from the established specific rotation value can indicate the presence of the D-enantiomer or other optically active impurities.
The table below presents the optical activity data for O-Benzyl-L-tyrosine.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Specific Rotation [α]²⁰/D | -9.5 ± 1.5º | c = 1 in 80% Acetic Acid | chemimpex.com |
| Specific Rotation [α]20/D | -9.5 ± 1° | c = 1% in Acetic Acid:Water (4:1) | sigmaaldrich.com |
| Specific Rotation [a]20/D | -8.0 to -12.0 deg | C=1, AcOH(80%) | tcichemicals.comtcichemicals.com |
Biochemical and Biological Investigations Involving O Benzyl L Tyrosine
Studies on Protein Synthesis and Metabolism
O-Benzyl-L-tyrosine is primarily utilized in research as a modified amino acid that can be incorporated into peptides or proteins, allowing for the study of how such modifications affect protein structure and function. While not a naturally occurring metabolite, its incorporation into peptide chains, often via solid-phase peptide synthesis, enables researchers to investigate the impact of altered amino acid side chains on protein folding and interactions chemimpex.comsigmaaldrich.com. Studies involving the synthesis of short α-/β-mixed peptides have utilized O-benzyl-L-tyrosine as a component to explore their biological activities, such as potential enzyme inhibition mdpi.com. The benzyl (B1604629) group's lipophilicity can influence peptide solubility and membrane permeability, which are critical factors in protein synthesis and cellular uptake. However, direct studies on its metabolic fate within complex biological systems, beyond its role as a synthetic precursor, are less extensively documented compared to its use in synthetic chemistry.
Elucidation of Enzyme Activity and Protein Folding Mechanisms
The structural similarity of O-Benzyl-L-tyrosine to L-tyrosine makes it a valuable probe for investigating enzyme activity and protein folding mechanisms. Researchers have explored its interaction with aminoacyl-tRNA synthetases (aaRSs), enzymes responsible for attaching amino acids to their corresponding tRNAs. Specific variants of tyrosyl-tRNA synthetase (TyrRS) have been engineered to recognize O-(2-nitrobenzyl)-L-tyrosine, a related caged tyrosine derivative, demonstrating how modifications to the amino acid side chain can be accommodated by altered enzyme active sites, facilitating the study of enzyme-substrate recognition mdpi.com. Furthermore, O-benzyl-L-tyrosine derivatives have been investigated as potential enzyme inhibitors. For instance, analogues of L-benzyl tyrosine thiol carboxylic acid have shown potent in vitro inhibitory activities against metallo-β-lactamase (MBL) IMP-1, with Kic values in the micromolar range, suggesting that modifications to the tyrosine scaffold can yield compounds with targeted enzymatic inhibitory properties tandfonline.com. The benzyl group's influence on lipophilicity and steric bulk can affect binding affinities and modes, providing insights into enzyme active site architecture and the development of structure-activity relationships (SARs) tandfonline.comrsc.orgthieme-connect.deacs.org.
Exploration of Metabolic Pathways Involving Tyrosine Derivatives
While O-Benzyl-L-tyrosine itself is not a natural metabolite, its synthesis and use as a precursor offer indirect insights into tyrosine metabolism. The benzyl group serves as a protecting group in synthetic routes, and its removal regenerates a tyrosine residue or a modified tyrosine. The study of related aromatic amino acid pathways, such as the shikimate pathway, highlights the importance of tyrosine and its derivatives. For example, L-arogenate is a key intermediate in the biosynthesis of tyrosine and phenylalanine in plants, and synthetic routes to L-arogenate have been developed starting from O-benzyl-L-tyrosine methyl ester, demonstrating the utility of protected tyrosine derivatives in exploring complex metabolic routes researchgate.netrsc.org. Understanding how these derivatives interact with or are processed by biological systems can provide clues about the broader metabolic transformations of aromatic amino acids.
Research into O-Benzyl-L-tyrosine as a Mimetic of Natural Amino Acids
O-Benzyl-L-tyrosine functions as a mimetic of natural L-tyrosine in several research contexts. Its structural similarity allows it to be incorporated into peptides and proteins, where it can mimic the presence of tyrosine while introducing altered physicochemical properties due to the benzyl ether linkage. This mimicry is particularly useful in peptide synthesis, where the benzyl group can be removed under specific conditions to reveal the native tyrosine side chain or to maintain it as a modified residue chemimpex.comsigmaaldrich.com. The enhanced lipophilicity conferred by the benzyl group can also influence how peptides or molecules containing this derivative interact with biological membranes or hydrophobic pockets within enzymes and receptors chemimpex.com. Researchers utilize this property to explore new therapeutic avenues, particularly in neuropharmacology and cancer research, by creating modified peptides or drug candidates that leverage this altered interaction profile chemimpex.com.
Biosynthetic Pathways of Related Aromatic Amino Acid Intermediates (e.g., L-Arogenate)
O-Benzyl-L-tyrosine plays a role in research focused on understanding the biosynthesis of aromatic amino acids, including intermediates like L-arogenate. L-arogenate is a crucial precursor in the shikimate pathway for the synthesis of L-tyrosine and L-phenylalanine in plants and some microorganisms rsc.orgnih.govnih.gov. The extreme instability of L-arogenate has made its study challenging, necessitating the development of synthetic routes. A practical synthesis of L-arogenate has been achieved starting from O-benzyl-L-tyrosine methyl ester, utilizing a "reverse biomimetic" approach. This synthetic strategy highlights how protected tyrosine derivatives can serve as starting materials for constructing complex, unstable intermediates of natural pathways, thereby aiding in the elucidation of these biosynthetic routes researchgate.netrsc.org. Studies on enzymes involved in aromatic amino acid biosynthesis, such as arogenate dehydrogenase, often involve comparing the activity and inhibition patterns with various related compounds, including tyrosine derivatives, to understand substrate specificity and regulatory mechanisms psu.eduasm.org.
Structure Activity Relationship Sar Studies of O Benzyl L Tyrosine Derivatives
Correlating Substituent Effects on the Benzyl (B1604629) Moiety with Biological Activity
Research into the SAR of various compounds has demonstrated the profound influence of benzyl ring substitution. For instance, in a study of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives, it was found that the position and nature of the substituent on the benzyl ring were critical for inhibitory activity. Specifically, fluoro or cyano substitutions at the ortho position resulted in enhanced inhibitory effects, whereas substitutions at the meta or para positions led to a reduction in activity nih.gov. This highlights the sensitivity of the biological target to the electronic and spatial arrangement of substituents on the benzyl group.
In the context of apelin-13 analogues, where O-Benzyl-L-tyrosine [Tyr(OBn)] has been incorporated, modifications to the benzyl group have been explored to modulate receptor affinity and signaling. While direct systematic substitution on the benzyl ring of a standalone O-Benzyl-L-tyrosine is not extensively detailed in the provided results, the principles from related studies suggest that such modifications would be a key strategy in the rational design of new therapeutic agents. The introduction of bulky aromatic groups, such as 1-naphthylmethyl and 2-naphthylmethyl, in place of a benzyl group at the N-terminus of apelin-13 analogues did not significantly alter binding affinity, suggesting that the receptor can accommodate larger aromatic systems in that specific region nih.gov. However, a 4-tert-butyl-benzyl group did lead to a notable decrease in affinity, indicating a steric hindrance threshold nih.gov.
The following interactive data table summarizes the effects of various aromatic Nα-substituents on the binding affinity of apelin-13 analogues, providing insights into how modifications of a benzyl-like moiety can influence biological activity.
Table 1: Effect of Aromatic Nα-Substituents on Apelin Receptor Binding Affinity
| Compound ID | Nα-Substituent | Binding Affinity (Ki, nM) |
|---|---|---|
| Reference | Unsubstituted | 0.12 |
| 25 | Benzyl | 0.15 |
| 26 | Phenethyl | 0.12 |
| 27 | 1-Naphthylmethyl | 0.17 |
| 28 | 2-Naphthylmethyl | 0.26 |
| 29 | 4-Ethylbenzyl | 0.6 |
| 30 | 4-tert-Butylbenzyl | 7 |
Impact of Side-Chain Modifications on Pharmacological Profiles
Modification of the amino acid side-chain of O-Benzyl-L-tyrosine is another critical avenue for SAR studies. These modifications can influence the molecule's interaction with its target, its stability, and its pharmacokinetic properties. In the context of peptide drug design, where O-Benzyl-L-tyrosine is often incorporated, such modifications are pivotal for optimizing therapeutic potential.
Studies on apelin-13 analogues have provided valuable insights into the impact of side-chain modifications of a Tyr(OBn) residue. The incorporation of conformationally constrained analogues of Tyr(OBn) has been shown to significantly affect binding affinity and signaling profiles at the apelin receptor acs.org. For instance, replacing the phenylalanine at position 13 with Tyr(OBn) in an apelin-13 analogue was previously shown to dramatically increase affinity acs.org. Building on this, further constraining the side chain of Tyr(OBn) through the synthesis of novel derivatives like cypTyr(OBn) and dcypTyr(OBn) has been explored to fine-tune pharmacological properties acs.org.
The introduction of an α-methyl group to the Tyr(OBn) side chain, creating α-Me-Tyr(OBn), is another modification that has been investigated. The stereochemistry of this modification is crucial, with the D-enantiomer, d-α-Me-Tyr(OBn), being a favorable substitution at the Phe13 position of apelin-13, contributing to high affinity and improved pharmacokinetic profiles vub.be.
The following interactive data table illustrates the impact of side-chain modifications at the C-terminus of apelin-13 analogues, including derivatives related to O-Benzyl-L-tyrosine, on binding affinity and signaling.
Table 2: Pharmacological Profile of Apelin-13 Analogues with C-Terminal Side-Chain Modifications
| Analogue (Modification at Phe13) | Binding Affinity (Ki, nM) | Gαi1 Activation (EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |
|---|---|---|---|
| Apelin-13 (Phe) | 0.7 | 1.1 | 10.3 |
| Tyr(OBn) | ~pM range (from previous studies) | - | - |
| d-Tic | 0.18 | 0.9 | 15.8 |
| d-α-Me-Tyr(OBn) | 0.08 | 2.8 | >1000 |
Rational Design of Analogs for Enhanced Efficacy and Selectivity
The insights gained from SAR studies are instrumental in the rational design of novel O-Benzyl-L-tyrosine derivatives with enhanced efficacy and selectivity for their biological targets. By understanding which structural features are critical for activity, medicinal chemists can design new analogues with improved therapeutic profiles.
The development of selective inhibitors for protein kinases is a prime example of rational drug design nih.gov. While not directly focused on O-Benzyl-L-tyrosine, the principles are applicable. For instance, achieving selectivity often involves exploiting subtle differences in the ATP-binding sites of different kinases. Bivalent inhibitors, which link a kinase inhibitor to a ligand that targets a secondary binding site, represent a sophisticated approach to enhancing both potency and selectivity.
In the context of O-Benzyl-L-tyrosine, rational design could involve modifying the benzyl group to introduce functionalities that can form specific interactions with the target protein, thereby increasing affinity and selectivity. For example, if a target protein has a nearby hydrogen bond donor, introducing a hydrogen bond acceptor on the benzyl ring of an O-Benzyl-L-tyrosine derivative could lead to a more potent inhibitor.
The design of peptide-based therapeutics also heavily relies on rational design principles to improve properties such as stability and receptor selectivity mdpi.com. The incorporation of unnatural amino acids, such as derivatives of O-Benzyl-L-tyrosine with constrained side chains, is a key strategy to achieve these goals acs.orgvub.be. These modifications can lock the peptide into a bioactive conformation, leading to enhanced affinity and altered signaling pathways, potentially resulting in biased agonism, which is a desirable property for certain therapeutic applications nih.gov. The development of apelin-13 analogues with constrained Tyr(OBn) derivatives exemplifies this approach, leading to compounds with high affinity, resistance to enzymatic degradation, and improved pharmacokinetic profiles acs.orgvub.be.
Future Directions and Emerging Research Frontiers for O Benzyl L Tyrosine
Integration with Automated Synthesis and High-Throughput Screening Platforms
The chemical properties of O-Benzyl-L-tyrosine make it exceptionally well-suited for modern, automated chemical synthesis platforms. Its use is fundamental to Solid-Phase Peptide Synthesis (SPPS), a revolutionary technology that itself forms the basis for automated peptide synthesizers. nih.govamericanpeptidesociety.orglibretexts.org In SPPS, the benzyl (B1604629) protecting group on the tyrosine side chain ensures that peptide bonds are formed correctly and sequentially without interference from the hydroxyl group. myskinrecipes.com
Automated synthesis platforms leverage this principle, enabling the rapid and reliable production of peptides with minimal human intervention. americanpeptidesociety.org These robotic systems can perform the repetitive cycles of coupling, washing, and deprotection required to build long peptide chains. libretexts.org The use of protected amino acids like O-Benzyl-L-tyrosine is critical for the success of these automated processes.
This automation directly enables the creation of vast peptide libraries, which are collections of thousands to millions of distinct peptide sequences. creative-peptides.comtangobio.com These libraries are powerful tools for drug discovery and are screened using high-throughput screening (HTS) platforms to identify peptides that bind to specific biological targets or exhibit a desired therapeutic effect. creative-peptides.comdrugtargetreview.com The synergy between O-Benzyl-L-tyrosine as a reliable building block, automated synthesis for library creation, and HTS for functional discovery represents a major frontier in the efficient development of new peptide-based therapeutics.
Exploration of Novel Therapeutic Targets and Biomedical Applications
As a versatile building block, O-Benzyl-L-tyrosine is integral to the synthesis of novel bioactive compounds and materials with significant therapeutic potential. sigmaaldrich.com Its application facilitates the exploration of new drugs and delivery systems, particularly in the fields of oncology, neuropharmacology, and metabolic disease. chemimpex.combiosynth.com
Key emerging applications include:
Novel Peptide Therapeutics: O-Benzyl-L-tyrosine is a key intermediate in the synthesis of peptide-based drugs. myskinrecipes.com Researchers utilize it to construct complex peptides designed to target specific receptors or enzymes involved in disease, with applications being explored for neurological disorders and cancer. chemimpex.comchemimpex.com
Advanced Drug Delivery Systems: The compound is used to create amphiphilic block co-polypeptides. sigmaaldrich.com These polymers can self-assemble into nanostructures like micelles or vesicles, which are being investigated as targeted drug carriers, functional nanobioreactors, and for biomimetic encapsulation of therapeutic agents. sigmaaldrich.com
Enzyme and Protein Interaction Studies: By incorporating this modified tyrosine residue into peptide chains, scientists can probe the mechanisms of enzyme activity and protein-protein interactions. chemimpex.commyskinrecipes.com Understanding these interactions provides critical insights that can lead to the identification of novel therapeutic targets. chemimpex.com
Metabolic Disease Research: Derivatives of O-Benzyl-L-tyrosine have been shown to possess anti-obesity properties in animal models, opening a potential new avenue for therapeutic development in metabolic diseases. biosynth.com
| Emerging Application Area | Description | Therapeutic Potential | Supporting Research Focus |
|---|---|---|---|
| Peptide-Based Drug Development | Serves as a protected building block for synthesizing complex and modified peptides. | Targeted therapies for cancer, neurological disorders, and infectious diseases. chemimpex.comchemimpex.com | Solid-Phase Peptide Synthesis (SPPS). myskinrecipes.com |
| Targeted Drug Delivery | Used to create amphiphilic block co-polypeptides that form nanocarriers. | Enhanced delivery of chemotherapeutics to tumors, reducing systemic toxicity. sigmaaldrich.com | Polymer chemistry and nanomedicine. |
| Enzyme/Protein Interaction Studies | Incorporation into synthetic peptides to study biological mechanisms. | Identification of novel drug targets by understanding disease pathways. chemimpex.com | Biochemical and structural biology research. myskinrecipes.com |
| Metabolic Disease Therapeutics | Precursor for compounds with observed anti-obesity effects. | Development of new treatments for obesity and related metabolic syndromes. biosynth.com | Medicinal chemistry and in vivo studies. |
Development of Advanced O-Benzyl-L-tyrosine-Based Radiotracers for Imaging (e.g., PET)
A highly promising frontier for tyrosine derivatives is in molecular imaging, specifically Positron Emission Tomography (PET). PET imaging relies on radiotracers, which are biologically active molecules tagged with a short-lived positron-emitting isotope. nih.gov Amino acid-based radiotracers are particularly valuable for oncology, especially in neuro-oncology, because they can highlight tumors with high metabolic activity against the low background activity of normal brain tissue. frontiersin.orgphysicsworld.comajnr.org
One of the most successful amino acid PET tracers is O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), a derivative of tyrosine. frontiersin.orgmdpi.com It has demonstrated excellent performance in diagnosing and managing brain tumors, offering advantages over the more common tracer, [18F]FDG, by providing a higher tumor-to-background ratio. nih.govajnr.orgnih.gov
O-Benzyl-L-tyrosine can serve as a key precursor or scaffold for the synthesis of new and improved radiotracers. The fundamental tyrosine structure is readily taken up by cancer cells via amino acid transporters. nih.gov The benzyl group, or the tyrosine ring itself, can be chemically modified to attach a positron-emitting isotope like Fluorine-18 (¹⁸F). The development of novel tracers based on the O-Benzyl-L-tyrosine framework could lead to agents with improved specificity, faster uptake kinetics, or utility for imaging different types of cancers. nih.gov
| Radiotracer | Isotope | Primary Application | Key Advantage |
|---|---|---|---|
| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | ¹⁸F | Brain Tumor Imaging (Gliomas). mdpi.comoup.com | High tumor-to-background contrast in the brain; longer half-life than ¹¹C tracers. nih.govnih.gov |
| L-[methyl-¹¹C]methionine ([¹¹C]MET) | ¹¹C | Brain Tumor Imaging. nih.gov | High diagnostic value, but short half-life requires an on-site cyclotron. |
| 6-[18F]-L-fluoro-L-3,4-dihydroxyphenylalanine ([18F]FDOPA) | ¹⁸F | Neuroendocrine tumors, Parkinson's disease, brain tumors. frontiersin.orgphysicsworld.com | Reflects amino acid transport and decarboxylation. |
| 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG) | ¹⁸F | General Oncology Imaging. frontiersin.orgajnr.org | Widely available; reflects glucose metabolism. Less specific in the brain due to high background uptake. ajnr.orgnih.gov |
Interdisciplinary Research with Computational Chemistry and Artificial Intelligence for Design and Discovery
The future of drug discovery is increasingly interdisciplinary, merging synthetic chemistry with computational power. While O-Benzyl-L-tyrosine is a physical building block, its true potential can be unlocked through digital design and prediction. Computational chemistry and artificial intelligence (AI) are revolutionizing how therapeutic peptides are discovered. nih.govpolifaces.de
Computational Chemistry and Molecular Modeling: Using techniques like molecular docking and molecular dynamics simulations, researchers can model how peptides incorporating O-Benzyl-L-tyrosine will bind to a target protein in silico. nih.govnih.gov This allows for the rational design of peptide sequences with optimized binding affinity and selectivity before they are ever synthesized in the lab, saving significant time and resources. uw.edutandfonline.com
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets generated from the high-throughput screening of peptide libraries. oup.comnuvobio.com By identifying complex patterns and structure-activity relationships, machine learning models can predict the therapeutic potential of new peptide sequences. nih.gov Furthermore, generative AI models can design entirely novel peptides with desired properties from the ground up. polifaces.deoup.com These computationally designed peptides can then be efficiently synthesized using automated platforms with foundational components like O-Benzyl-L-tyrosine. This "design-build-test-learn" cycle, accelerated by AI, represents a paradigm shift in the search for new medicines. nih.govnih.gov
Q & A
Q. What are the standard protocols for synthesizing O-Benzyl-L-tyrosine, and how can purity be validated?
O-Benzyl-L-tyrosine is typically synthesized via benzylation of L-tyrosine using benzyl bromide in alkaline conditions. Critical steps include protecting the amino group (e.g., with Boc or Fmoc groups) to avoid side reactions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane), with purity confirmed by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and HPLC (>97% purity) . NMR (¹H/¹³C) and mass spectrometry (ESI-MS, m/z 271.31 [M+H]⁺) are essential for structural validation .
Q. How does the benzyl group in O-Benzyl-L-tyrosine influence its solubility and reactivity in peptide synthesis?
The benzyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DMF, THF). This facilitates solid-phase peptide synthesis (SPPS) by preventing premature deprotection during coupling reactions. Reactivity studies show the benzyl ether is stable under acidic conditions (e.g., TFA) but cleaved via hydrogenolysis (H₂/Pd-C) .
Advanced Research Questions
Q. What methodological challenges arise when polymerizing O-Benzyl-L-tyrosine N-carboxy anhydride (NCA), and how can they be mitigated?
Polymerization of O-Benzyl-L-tyrosine NCA requires strict anhydrous conditions to prevent hydrolysis. Initiators like 1,6-diaminohexane yield polypeptides with controlled molecular weights (Mn ~5–20 kDa), but side reactions (e.g., chain termination) can occur due to moisture or impurities. Monitoring via FT-IR (disappearance of NCA C=O peak at 1,820 cm⁻¹) and SEC-MALS ensures reproducibility .
Q. How do structural modifications (e.g., tert-butyl or methyl esters) of O-Benzyl-L-tyrosine impact its role as a chiral auxiliary in asymmetric synthesis?
Modifications alter steric and electronic environments. For example, O-Benzyl-L-tyrosine methyl ester hydrochloride (CAS 34805-17-9) improves enantioselectivity in aldol reactions (up to 95% ee) due to enhanced rigidity. Comparative studies with tert-butyl derivatives show reduced racemization during peptide elongation .
Q. What contradictions exist in reported crystallographic data for O-Benzyl-L-tyrosine derivatives, and how should researchers address them?
Discrepancies in bond angles (e.g., C-O-C in benzyl ethers) between X-ray studies (e.g., Inada & Kanazawa, 2017) and DFT calculations suggest lattice packing effects. Researchers should validate structures using multiple techniques (XRD, NMR, computational modeling) and deposit raw data in repositories like CCDC .
Methodological Recommendations
Critical Analysis of Contradictory Data
- Low Polymerization Yields : reports 40% yield for imidazolidinone copolymers, while other studies achieve >70% using optimized initiators (e.g., hexamethyldisilazane). Replication with rigorous drying of monomers/solvents is advised .
- Solubility Variability : Discrepancies in DMSO solubility ( vs. 18) may stem from crystallinity differences. Pre-dissolution in minimal DMF followed by dilution is recommended for biochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
